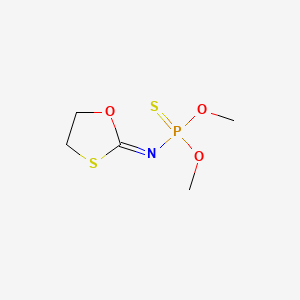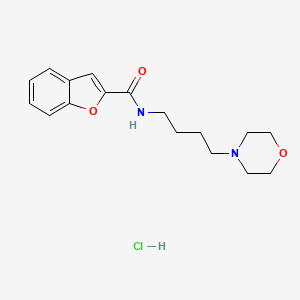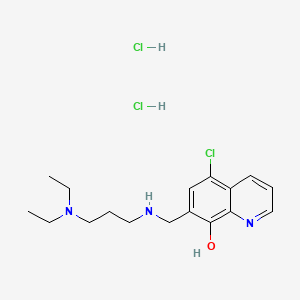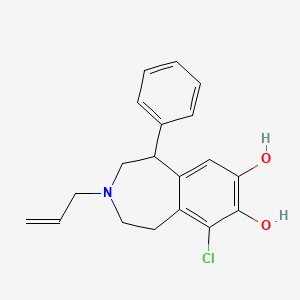
Clofop
Übersicht
Beschreibung
Clofop is a compound with the molecular formula C15H13ClO4 . It was previously used as a post-emergence herbicide . The IUPAC name for this compound is 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid .
Molecular Structure Analysis
The molecular weight of this compound is 292.71 g/mol . The InChI representation isInChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18) . The canonical SMILES representation is CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.71 g/mol . The computed XLogP3 is 3.8 , which gives an indication of its hydrophilicity or hydrophobicity.Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Herbizide Wirksamkeit und Pflanzenmanagement
Clofop wurde hauptsächlich als Phenoxyherbizid eingesetzt, das zur Bekämpfung von einjährigen Gräsern in verschiedenen Kulturen wirksam ist . Seine Rolle in der Landwirtschaft bestand darin, die Ernteerträge durch die Beseitigung von konkurrierenden Unkräutern zu verbessern. Die Forschung in diesem Bereich konzentrierte sich auf die Optimierung der Applikationsraten und -zeitpunkte, um die herbizide Wirkung zu maximieren und gleichzeitig Pflanzenschäden und Umweltauswirkungen zu minimieren.
Umweltwissenschaften: Auswirkungen auf Ökosysteme
Studien haben das Umweltverhalten von this compound untersucht, insbesondere seine Auswirkungen auf Nicht-Zielorganismen und die Bodengesundheit . Die Forschung in diesem Bereich zielt darauf ab, die langfristigen Folgen des Herbizideinsatzes zu verstehen und Strategien zur Minderung etwaiger negativer Umwelteffekte zu entwickeln.
Pharmazeutika: Potenzial für die Medikamentenentwicklung
Obwohl this compound nicht direkt in Pharmazeutika verwendet wird, könnte seine chemische Struktur die Synthese neuer Verbindungen mit potenziellen medizinischen Eigenschaften inspirieren . Die Forschung in diesem Bereich untersucht die Modifikation ähnlicher Verbindungen, um Medikamente mit spezifischen biologischen Aktivitäten zu schaffen.
Industrielle Prozesse: Synthese und Produktion
Der Produktionsprozess von this compound umfasst die chemische Synthese, die untersucht werden kann, um die Effizienz zu verbessern und Abfall zu reduzieren . Die Forschung hier könnte sich auf Ansätze der grünen Chemie konzentrieren, um this compound oder verwandte Verbindungen mit minimalem ökologischen Fußabdruck zu synthetisieren.
Biotechnologie: Gentechnik und Pflanzenverbesserung
Obwohl this compound selbst nicht in der Biotechnologie eingesetzt wird, können die Wirkmechanismen von Herbiziden gentechnische Strategien zur Entwicklung von herbizidresistenten Pflanzen informieren . Dieser Forschungsbereich untersucht die genetischen Pfade, die von Herbiziden beeinflusst werden, und wie sie manipuliert werden können, um die Widerstandsfähigkeit von Pflanzen zu verbessern.
Materialwissenschaften: Formulierung und Stabilität
Die Formulierung von this compound als landwirtschaftliches Produkt beinhaltet Materialwissenschaften, um Stabilität, Wirksamkeit und einfache Anwendung zu gewährleisten . Die Forschung in diesem Bereich untersucht die physikalischen und chemischen Eigenschaften von this compound-Formulierungen und wie sie mit verschiedenen Oberflächen und Materialien interagieren.
Analytische Chemie: Nachweis und Quantifizierung
Analytische Methoden werden entwickelt, um this compound-Rückstände in Umweltproben und landwirtschaftlichen Produkten nachzuweisen und zu quantifizieren . Diese Forschung ist entscheidend für die Überwachung und Sicherstellung der Einhaltung von Sicherheitsbestimmungen.
Chemische Synthese: Pfade und Nebenprodukte
Der chemische Syntheseweg von this compound wird untersucht, um potenzielle Nebenprodukte zu identifizieren und die Gesamtausbeute der Reaktion zu verbessern . Die Forschung in diesem Bereich trägt zur Entwicklung nachhaltigerer und kostengünstigerer Herstellungsprozesse bei.
Wirkmechanismus
Target of Action
Clofop, an obsolete post-emergence herbicide, was primarily used to control annual grasses in a range of crops . .
Biochemical Pathways
As an herbicide, it’s plausible that this compound interferes with essential biochemical pathways in the target weeds, leading to their death .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
As an herbicide, it’s plausible that this compound causes cellular damage in the target weeds, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of herbicides like this compound. Factors such as temperature, humidity, soil type, and rainfall can affect how well the herbicide is absorbed by the weeds and how quickly it is broken down in the environment .
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFAVVHPEZCASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949015 | |
| Record name | Clofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26129-32-8 | |
| Record name | Clofop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26129-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026129328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenofibric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIH4IO8Q8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of clofop-isobutyl, and how does it affect susceptible plants?
A1: this compound-isobutyl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It works by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible gramineous (grassy) weed and crop species. [] ACCase is a key enzyme in lipid biosynthesis, responsible for the first step in fatty acid synthesis. By blocking this enzyme, this compound-isobutyl disrupts lipid production, which is essential for cell membrane formation and overall plant growth. [] This leads to the death of the plant.
Q2: How do different plant species exhibit resistance to this compound-isobutyl?
A2: Resistance to this compound-isobutyl can be attributed to differences in metabolic detoxification mechanisms employed by various plant species. For instance, wheat (Triticum aestivum L.) demonstrates resistance to both dithis compound-methyl (structurally similar to this compound-isobutyl) and this compound-isobutyl. Conversely, oat (Avena sativa L.) displays susceptibility to dithis compound-methyl but resistance to this compound-isobutyl, while corn (Zea mays L.) is susceptible to both compounds. [] Research indicates that resistant plants, such as wheat in the case of both herbicides and oat in the case of this compound-isobutyl, effectively detoxify the compound through aryl hydroxylation. [] This process involves the addition of a hydroxyl group to the chlorine-substituted phenyl ring of the herbicide molecule, resulting in the formation of a phenolic conjugate that is readily excreted by the plant. []
Q3: What makes aryl hydroxylation a crucial mechanism for this compound-isobutyl resistance?
A3: Aryl hydroxylation is a key detoxification mechanism in plants resistant to this compound-isobutyl. Resistant species like wheat exhibit low internal concentrations of this compound-isobutyl and its metabolites, including the parent ester, the free acid (this compound), and the ester conjugate. Conversely, these plants display high levels of free or bound phenolic conjugates, the product of aryl hydroxylation. [] This pattern highlights the ability of resistant plants to rapidly metabolize this compound-isobutyl into inactive forms through aryl hydroxylation, thereby minimizing its herbicidal effects.
Q4: How does the chemical structure of this compound-isobutyl relate to its selectivity for certain grass species?
A4: Research suggests that even minor modifications to the chemical structure of aryloxyphenoxypropionate herbicides can significantly impact their weed control spectrum. [] In the case of this compound-isobutyl, its specific structure, particularly the presence of a 4-phenoxy substituent on the phenoxy ring, plays a crucial role in its selectivity. This selectivity arises from the varying ability of different grass species to metabolize the compound, primarily through aryl hydroxylation. For instance, oat, while capable of hydroxylating the 4-chloro-substituted moiety present in this compound, exhibits limited ability to hydroxylate the 2,4-dichloro-substituted moiety found in dithis compound-methyl. [] This difference in enzymatic affinity for the two closely related herbicides explains why oat is susceptible to dithis compound-methyl but resistant to this compound-isobutyl.
Q5: Beyond weed control in cereals, are there other applications of this compound-isobutyl or related compounds?
A5: While this compound-isobutyl is primarily known for its herbicidal activity, research exploring CuI-catalyzed O-arylation reactions highlights the potential for synthesizing related compounds like 1-chloro-4-(4-methoxyphenoxy)benzene, a precursor to this compound. [] This suggests possible applications in organic synthesis and potentially other areas beyond its traditional use as a herbicide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



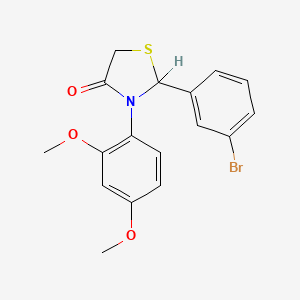


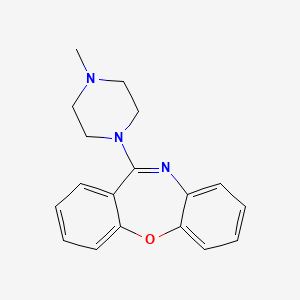

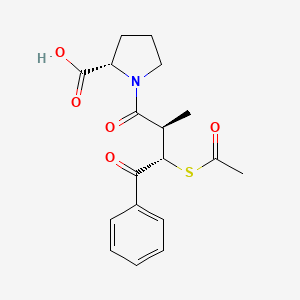
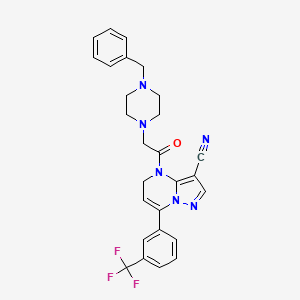
![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)
![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)
